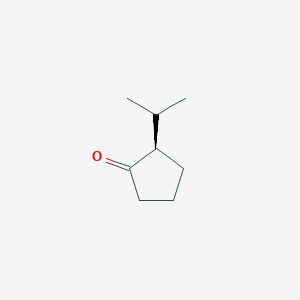

(2R)-2-Propan-2-ylcyclopentan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R)-2-Propan-2-ylcyclopentan-1-one, also known as PIPC, is a cyclic ketone that has gained significant attention in scientific research due to its unique structure and properties. PIPC has been synthesized using various methods and has been extensively studied for its potential applications in the field of organic chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Application in Analytical Separation Science, Materials Science, and Biomedicine

Specific Scientific Field

Analytical Separation Science, Materials Science, and Biomedicine

Summary of the Application

Cyclodextrins (CDs), which are cyclic oligosaccharides formed by amylose, have been applied in many fields. After being modified by polymerization, substitution, and grafting, high molecular weight cyclodextrin polymers (pCDs) containing multiple CD units can be obtained .

Methods of Application or Experimental Procedures

The synthesis of pCDs involves the action of CD glucosyltransferase produced by Bacillus on amylose. The resulting CDs are then modified by polymerization, substitution, and grafting to obtain pCDs .

Results or Outcomes

pCDs retain the internal hydrophobic-external hydrophilic cavity structure characteristic of CDs, while also possessing the stability of a polymer. They are a class of functional polymer materials with strong development potential .

Application in Heavy Oil Recovery

Specific Scientific Field

Petroleum Engineering

Summary of the Application

Polymer flooding has become a promising technology for heavy oil recovery. It has been successfully applied in many heavy oil fields .

Methods of Application or Experimental Procedures

Polymer flooding involves adding polymers to water to lower the water-oil mobility, leading to better sweep efficiency .

Results or Outcomes

Past laboratory research showed that polymer could increase heavy oil recovery by more than 20%. Field cases in China, Turkey, and Oman demonstrated the success of polymer flooding in heavy oil fields .

Application in Nanomaterials

Specific Scientific Field

Nanotechnology

Summary of the Application

Silica aerogels have gained much interest due to their unique properties, such as being the lightest solid material, having small pore sizes, high porosity, and ultralow thermal conductivity .

Methods of Application or Experimental Procedures

The advancements in synthesis methods have enabled the creation of silica aerogel-based composites in combination with different materials, for example, polymers, metals, and carbon-based structures .

Results or Outcomes

These new silica-based materials combine the properties of silica with the other materials to create a new and reinforced architecture with significantly valuable uses in different fields .

Application in Polymer Research

Specific Scientific Field

Polymer Science

Summary of the Application

Polypropylene (PP) is a versatile polymer with numerous applications that has undergone substantial changes in recent years, focusing on the demand for next-generation polymers .

Methods of Application or Experimental Procedures

The advancements in PP research involve various techniques such as copolymerization, modification with additives, and nanocomposite formation .

Results or Outcomes

The versatility of PP originates from its unique molecular arrangement, which consists of propylene monomers joined together in an unbent chain. These features make PP eligible for various applications, from packaging materials and customer products to automotive elements and medical devices .

Application in Nanotechnology

Summary of the Application

Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .

Methods of Application or Experimental Procedures

The fabrication of functionalized silica nanoparticles involves various synthesis methods and surface modification steps .

Results or Outcomes

These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications, including advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

Propiedades

IUPAC Name |

(2R)-2-propan-2-ylcyclopentan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-6(2)7-4-3-5-8(7)9/h6-7H,3-5H2,1-2H3/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZBBVUTJFJAJR-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CCCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-Propan-2-ylcyclopentan-1-one | |

CAS RN |

1621700-18-2 |

Source

|

| Record name | (2R)-2-(propan-2-yl)cyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-hydrazinopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2590551.png)

![2-[2-oxo-2-[(4-pyridin-4-yl-1,3-thiazol-2-yl)amino]ethoxy]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2590563.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-cyclobutylpropanamide](/img/structure/B2590564.png)

![8,9-Dimethoxy-1,1,10b-trimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B2590572.png)

![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2590573.png)